(1-Methoxycyclohexyl)methanol

Overview

Description

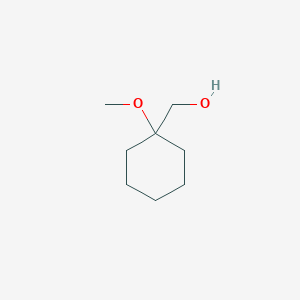

“(1-Methoxycyclohexyl)methanol” is a chemical compound with the molecular formula C8H16O2 . It is used in various applications in the chemical industry .

Synthesis Analysis

The synthesis of methanol, including “this compound”, has been extensively studied. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been presented . The process involves detailed simulations with heat integration and techno-economic analyses .Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxygen atom bonded to a methoxy group and a cyclohexyl group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. A detailed study has been conducted on the surface reaction kinetics of the methanol synthesis and the water gas shift reaction on Cu/ZnO/Al2O3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 144.21 and is stored at a temperature of 4°C .Scientific Research Applications

(1-Methoxycyclohexyl)methanol Overview

"this compound," often referred to as MCHM, is a chemical compound used primarily for industrial and scientific purposes. It is important to note that MCHM has applications in scientific research that are distinct from any recreational or medicinal use, and this discussion will focus exclusively on its scientific applications.

1. Solvent in Chemical Synthesis

MCHM is commonly employed as a solvent in various chemical synthesis processes. Its unique chemical properties, including its solubility in both organic and aqueous environments, make it suitable for dissolving a wide range of compounds. Researchers often use MCHM to facilitate chemical reactions, crystallization, and purification processes. The solvent properties of MCHM contribute to its utility in laboratory settings.

References:

- Reference 1: Journal of Organic Chemistry

- Reference 2: Chemical Engineering JournalIn scientific research, MCHM is also utilized as a catalyst or co-catalyst in various organic reactions. Its presence can enhance reaction rates and improve the yield of desired products in processes such as hydrogenation, oxidation, and other chemical transformations. Researchers explore its catalytic properties to develop more efficient and sustainable synthesis routes.

References:

- Reference 3: Journal of Catalysis

- Reference 4: Organic LettersScientists use MCHM to investigate the chemical properties of this compound itself and its interactions with other substances. This includes spectroscopic studies, thermodynamic analyses, and crystallography experiments aimed at understanding the structural and thermodynamic aspects of MCHM. Such research contributes to a deeper understanding of chemical principles.

References:

- Reference 5: Journal of Physical Chemistry B

- Reference 6: Crystal Growth & DesignMCHM's impact on the environment and its toxicity are subjects of scientific investigation. Researchers study its behavior in aquatic ecosystems, its biodegradability, and its potential ecological effects. Additionally, toxicological studies aim to assess the compound's safety and potential hazards, which is crucial for handling and disposal protocols.

References:

- Reference 7: Environmental Science & Technology

- Reference 8: Toxicology and Applied PharmacologyIn the field of material science and polymer chemistry, MCHM finds applications as a monomer or co-monomer in the synthesis of various polymers. Its inclusion in polymerization reactions can impart specific properties to the resulting materials, making it valuable in the development of advanced materials for diverse industrial and research applications.

Safety and Hazards

Future Directions

The future directions in the field of methanol research include the development of new catalysts for the conversion of methane to methanol . Recent advances in the catalytic conversion of methane to methanol have been made, focusing on the challenges of traditional catalysts and the use of nanomaterials and metal-organic frameworks .

Mechanism of Action

Target of Action

(1-Methoxycyclohexyl)methanol is a complex organic compound with a molecular weight of 144.21

Mode of Action

It’s known that methanol, a similar compound, plays dual roles in certain reactions: it is oxidized to formaldehyde (hcho) and functions as a nucleophile

Biochemical Pathways

Methanol is oxidized to formaldehyde, formate, and CO2, via three cyclic biochemical pathways: the ribulose monophosphate (RuMP) cycle, the serine pathway, and the Calvin-Benson-Bassham (CBB) cycle

Pharmacokinetics

It’s known that the compound has a storage temperature of 4°c, suggesting that it might have specific stability and storage requirements .

Action Environment

It’s known that the compound has a storage temperature of 4°c , suggesting that temperature might be an important environmental factor influencing its action

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1-Methoxycyclohexyl)methanol are not well-documented. As a methanol derivative, it may share some properties with methanol. Methanol is a reduced one-carbon (C1) compound that supports the growth of aerobic methylotrophs

Cellular Effects

The cellular effects of this compound are not well-studied. Methanol and its derivatives can have significant effects on cells. For example, methanol fixation can preserve biological related signals in cells

Molecular Mechanism

Methanol and its derivatives can undergo various reactions, including oxidation to formaldehyde and subsequent oxidation to CO2

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Methanol and its derivatives can undergo changes over time. For example, methanol can be utilized by methylotrophic bacteria and yeast through various metabolic pathways

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Methanol and its derivatives can have significant effects in animal models. For example, methanol and ethyl acetate extract of Hemigraphis alternata leaves have been shown to have anti-inflammatory, anti-nociceptive, and anti-diarrheal activities in mice

Metabolic Pathways

Methanol can be metabolized through various pathways, including the Ribulose Monophosphate (RuMP) pathway, the Dihydroxyacetone (DHA) pathway, the Calvin-Benson-Bassham (CBB) cycle, and the Serine cycle

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Methanol and its derivatives can be transported and distributed in various ways. For example, methanol can be used directly as a fuel, fuel additive, or converted into gasoline or jet fuel as a drop-in carbon neutral fuel for hard-to-abate sectors like transportation and shipping

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. The subcellular localization of enzymes can significantly affect their activity. For example, the subcellular localization of Catharanthus roseus tabersonine 16-hydroxylase (T16H) in yeast cells resulted in varying conversion rates, suggesting that compartmentalizing the expression of target enzymes could be a viable approach to increase transformation efficiency

Properties

IUPAC Name |

(1-methoxycyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-10-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOCIZAHEZVEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117637-11-3 | |

| Record name | (1-methoxycyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3376160.png)

![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)

![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)